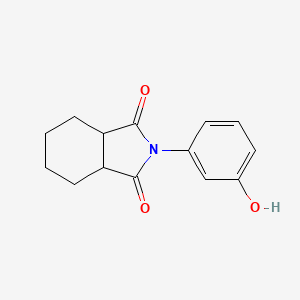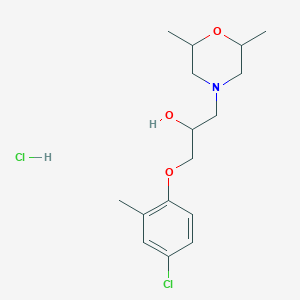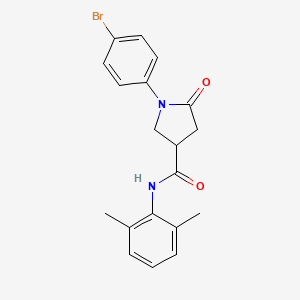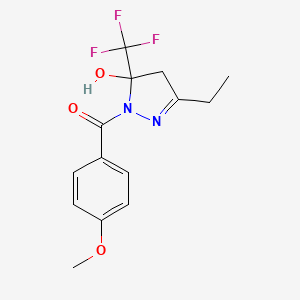![molecular formula C20H14Cl3NO3 B5209105 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione](/img/structure/B5209105.png)
3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione, also known as KTP, is a synthetic compound that has been used in scientific research for its unique properties. This compound belongs to the family of pyrenedione derivatives and has been synthesized using various methods.
Mecanismo De Acción
3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione is known to interact with DNA, RNA, and proteins through intercalation and hydrogen bonding. It has been shown to bind to the minor groove of DNA, resulting in a change in the DNA conformation. 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase.
Biochemical and Physiological Effects:
3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione has been shown to have a range of biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells, making it a potential candidate for cancer therapy. 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione is its ability to act as a fluorescent probe, allowing for the visualization of biomolecules in vitro and in vivo. 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione is also relatively easy to synthesize and is readily available. However, one limitation of 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the use of 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione in scientific research. One potential application is in the development of new cancer therapies, as 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione has been shown to induce apoptosis in cancer cells. Another potential application is in the development of new antimicrobial agents, as 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione has been shown to inhibit the growth of bacteria and fungi. Additionally, 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione may be used in the development of biosensors and other analytical tools for the detection of biomolecules.
Métodos De Síntesis
The synthesis of 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione involves the reaction of 3,5,8-trichloropyrene-1,6-dione with 3-methoxypropylamine in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione as a yellowish powder.
Aplicaciones Científicas De Investigación
3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione has been extensively used in scientific research for its ability to act as a fluorescent probe. It has been used to study the interaction between DNA and proteins, as well as to investigate the behavior of enzymes and other biomolecules. 3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione has also been used in the development of biosensors and other analytical tools.
Propiedades
IUPAC Name |
3,8,10-trichloro-6-hydroxy-5-(3-methoxypropylimino)pyren-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl3NO3/c1-27-4-2-3-24-14-6-10-12(22)7-15(25)19-13(23)5-9-11(21)8-16(26)20(14)18(9)17(10)19/h5-8,26H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVQGSZUBVULJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN=C1C=C2C(=CC(=O)C3=C(C=C4C(=CC(=C1C4=C23)O)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,8,10-Trichloro-6-hydroxy-5-(3-methoxypropylimino)pyren-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)pyridine](/img/structure/B5209024.png)

![1-[(3-methyl-1H-pyrazol-5-yl)methyl]-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B5209036.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B5209038.png)

![3-ethyl-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5209049.png)


![2-[(1-bromo-2-naphthyl)oxy]butanohydrazide](/img/structure/B5209070.png)
![5-(2-chloro-6-fluorobenzylidene)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5209090.png)
![methyl 4-[5-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B5209097.png)
![ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5209103.png)
![methyl 4-(4-{[4-(2-furoyl)-1-piperazinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5209111.png)
